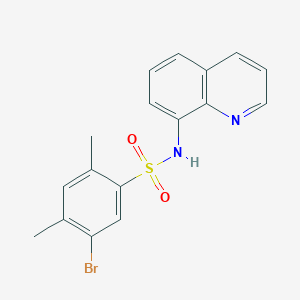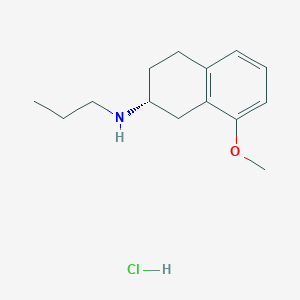![molecular formula C6H14ClNO2 B2404402 [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride CAS No. 2137719-96-9](/img/structure/B2404402.png)
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a cyclobutane derivative that contains both amino and hydroxymethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride typically involves the intramolecular amination of cyclopropylmethyl cation intermediates. One common method involves the use of bis(trichloroacetimidoyloxymethyl)cyclopropanes, which, when exposed to Lewis acid catalysts or thermal ionization, provide intramolecular amination products of intermediate cyclobutyl carbenium ions . The reaction conditions, such as the choice of solvent and the ionization conditions, can significantly influence the ratio of the amination products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride has several scientific research applications:
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially influencing enzyme activity and protein function. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could modulate biochemical pathways involving amino alcohols and related compounds.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-1-hydroxymethylcyclobutane: A similar compound that also contains amino and hydroxymethyl groups but lacks the methanol moiety.
Cyclobutylcarbinol: Contains a hydroxymethyl group attached to a cyclobutane ring but lacks the amino group.
Uniqueness
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride is unique due to the presence of both amino and hydroxymethyl groups on the cyclobutane ring, which provides it with distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
[3-amino-1-(hydroxymethyl)cyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-6(2-5,3-8)4-9;/h5,8-9H,1-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWRSDWFXXVLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137719-96-9 |
Source


|
| Record name | [3-amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)




![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
